molecular formula C17H17N5O B5822015 N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B5822015
M. Wt: 307.35 g/mol
InChI Key: QXWXOFRAUPVKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as Isopropyltetrazolylbenzamide (ITB), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have diverse biological activities, making it a valuable tool for studying the nervous system and other biological systems. However, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research is the development of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide-based therapies for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-isopropylphenylhydrazine with 2-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to obtain pure N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide. The synthesis of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been optimized for high yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have anticancer properties, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12(2)13-7-9-14(10-8-13)19-17(23)15-5-3-4-6-16(15)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWXOFRAUPVKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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